molecular formula C10H10Cl2O2S B12614375 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene CAS No. 916902-18-6

1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene

Cat. No.: B12614375
CAS No.: 916902-18-6
M. Wt: 265.16 g/mol
InChI Key: XVAFGVTYBSNDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene is an organic compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a benzene ring substituted with a chloro group and a sulfonyl group attached to a 4-chlorobut-2-ene chain

Preparation Methods

The synthesis of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, which is then reacted with benzene sulfonyl chloride under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of thiol derivatives. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows the compound to modify the function of enzymes or proteins by forming stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules.

Comparison with Similar Compounds

1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a reactive sulfonyl chloride group with a chloro-substituted butene chain, providing a versatile intermediate for various chemical reactions and applications.

Properties

CAS No.

916902-18-6

Molecular Formula

C10H10Cl2O2S

Molecular Weight

265.16 g/mol

IUPAC Name

1-chloro-4-(4-chlorobut-2-enylsulfonyl)benzene

InChI

InChI=1S/C10H10Cl2O2S/c11-7-1-2-8-15(13,14)10-5-3-9(12)4-6-10/h1-6H,7-8H2

InChI Key

XVAFGVTYBSNDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC=CCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.